An In-depth Technical Guide to the Synthesis and Purification of ICG-Tetrazine
An In-depth Technical Guide to the Synthesis and Purification of ICG-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Indocyanine Green (ICG)-Tetrazine conjugates. ICG-Tetrazine is a key molecule in the field of bioorthogonal chemistry, enabling advanced applications in pretargeted imaging and diagnostics. This document details the primary synthetic routes, purification protocols, and characterization methods, supported by quantitative data and experimental workflows.
Introduction to ICG-Tetrazine
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for clinical use, making it an attractive component for in vivo imaging agents.[1][2] Tetrazines are a class of small molecules that participate in exceptionally fast and specific bioorthogonal "click" reactions with strained alkenes, most notably trans-cyclooctene (TCO).[3][4] The conjugation of ICG to a tetrazine moiety combines the favorable optical properties of ICG with the powerful bioorthogonal reactivity of tetrazine. This allows for a pretargeted imaging strategy where a TCO-modified targeting agent (such as an antibody) is first administered and allowed to accumulate at the target site, followed by the injection of the ICG-Tetrazine probe, which rapidly "clicks" to the TCO-tagged molecule, enabling highly specific and sensitive imaging.[5]
Synthesis of ICG-Tetrazine
The synthesis of ICG-Tetrazine typically involves the reaction of a functionalized ICG derivative with a correspondingly reactive tetrazine derivative. The two most common strategies involve the formation of an amide bond via an N-hydroxysuccinimide (NHS) ester reaction or a thioether bond via a maleimide reaction.
1. Amine-Reactive Synthesis: ICG-Amine and Tetrazine-NHS Ester
This is a widely used method for bioconjugation. The primary amine on the ICG molecule reacts with the NHS ester of the tetrazine to form a stable amide bond.
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Starting Materials:
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ICG-Amine
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Tetrazine-NHS Ester
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Experimental Protocol: Amine-Reactive Synthesis
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Preparation of Reactants:
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Dissolve ICG-Amine in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
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Dissolve Tetrazine-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10-20 mM. It is recommended to prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.
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Reaction Setup:
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In a light-protected vial, add the ICG-Amine solution.
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Add 1.5 equivalents of the Tetrazine-NHS Ester solution to the ICG-Amine solution.
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Add 1.5 equivalents of a non-nucleophilic base, such as TEA or DIPEA, to the reaction mixture. The base acts as a catalyst for the reaction.
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Reaction Conditions:
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Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the ICG dye.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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2. Thiol-Reactive Synthesis: ICG-Maleimide and Thiol-Functionalized Tetrazine
This method involves the Michael addition reaction between the maleimide group on the ICG and a thiol group on the tetrazine, forming a stable thioether linkage.
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Starting Materials:
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ICG-Maleimide
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Thiol-functionalized Tetrazine
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Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
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Anhydrous DMF or DMSO
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Experimental Protocol: Thiol-Reactive Synthesis
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Preparation of Reactants:
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Dissolve ICG-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
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Dissolve the thiol-functionalized tetrazine in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to the desired concentration.
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Reaction Setup:
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Add the ICG-Maleimide stock solution to the solution of the thiol-functionalized tetrazine. A 10-20 fold molar excess of the maleimide reagent is often used to drive the reaction to completion.
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Reaction Conditions:
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Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light. The optimal pH range for the maleimide-thiol conjugation is typically 6.5-7.5.
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Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of tetrazine conjugates. Actual yields may vary depending on the specific reactants and reaction conditions.
| Parameter | Amine-Reactive Synthesis | Thiol-Reactive Synthesis | Reference(s) |
| Molar Ratio (ICG:Tetrazine) | 1:1.5 | 1:10-20 (Maleimide in excess) | |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C | |
| Typical Yield | 70-95% | 70-95% | |
| Purity (after purification) | >95% | >95% |
Purification of ICG-Tetrazine
Purification of the ICG-Tetrazine conjugate is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for the purification of fluorescent probes and their conjugates.
Experimental Protocol: HPLC Purification
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Column: A reversed-phase C18 column is typically used for the purification of ICG derivatives and other hydrophobic molecules.
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the components. For example, a gradient of 5% to 95% Mobile Phase B over 30 minutes.
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Detection: The elution of the ICG-Tetrazine conjugate can be monitored using a UV-Vis detector at the absorbance maximum of ICG (around 780 nm) and the tetrazine (around 520 nm).
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Fraction Collection: Fractions containing the purified ICG-Tetrazine conjugate are collected, and the solvent is removed by lyophilization or evaporation under reduced pressure.
Characterization of ICG-Tetrazine
The successful synthesis and purity of the ICG-Tetrazine conjugate should be confirmed by a combination of spectroscopic and spectrometric techniques.
| Technique | Purpose | Expected Results | Reference(s) |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate. | The observed mass should correspond to the calculated mass of the ICG-Tetrazine conjugate. | |
| Nuclear Magnetic Resonance (NMR) | To confirm the covalent linkage and structure of the conjugate. | 1H NMR spectra should show characteristic peaks for both the ICG and tetrazine moieties. | |
| UV-Vis Spectroscopy | To determine the concentration and confirm the presence of both chromophores. | The spectrum should show the characteristic absorbance peaks of both ICG (~780 nm) and tetrazine (~520 nm). | |
| Fluorescence Spectroscopy | To confirm the fluorescence properties of the conjugate. | The emission spectrum should show the characteristic NIR fluorescence of the ICG moiety. |
Logical and Experimental Workflows
Synthesis Workflow
The general workflow for the synthesis and purification of ICG-Tetrazine is a sequential process.
Pretargeted Imaging Workflow
The primary application of ICG-Tetrazine is in pretargeted imaging, which involves a two-step in vivo process.
References
- 1. researchgate.net [researchgate.net]
- 2. Indocyanine green derivative 02-2-deoxy-d-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 5. researchgate.net [researchgate.net]
